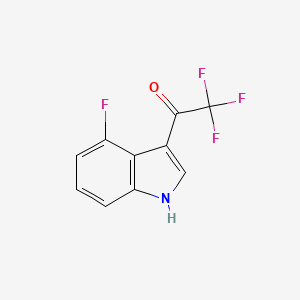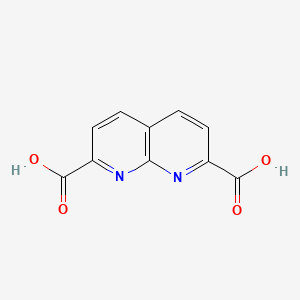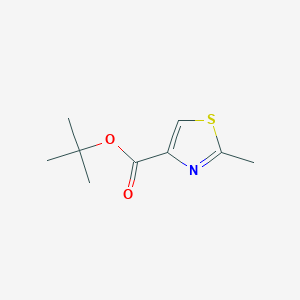
2,2,2-Trifluoro-1-(4-fluoro-3-indolyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoro-1-(4-fluoro-3-indolyl)ethanone is a fluorinated indole derivative with the molecular formula C10H5F4NO and a molecular weight of 231.15 g/mol This compound is notable for its unique structure, which includes both trifluoromethyl and fluoroindole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-fluoro-3-indolyl)ethanone typically involves the electrophilic fluorination of indole derivatives. One common method includes the treatment of N-acylindole with trifluoromethyl hypofluorite (CF3OF) in a solvent like CF3Cl at low temperatures (around -78°C). This reaction yields a mixture of fluorinated indoline derivatives . Another approach involves the use of cesium fluoroxysulfate (CsOSO3F) or Selectfluor for the fluorination of indoles, resulting in the formation of 3-fluoroindole derivatives .
Industrial Production Methods
化学反应分析
Types of Reactions
2,2,2-Trifluoro-1-(4-fluoro-3-indolyl)ethanone undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of the indole ring, this compound can participate in electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Substitution Reactions: The trifluoromethyl and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include trifluoromethyl hypofluorite, cesium fluoroxysulfate, and Selectfluor. Reaction conditions often involve low temperatures and the use of polar solvents to facilitate the fluorination process .
Major Products Formed
科学研究应用
2,2,2-Trifluoro-1-(4-fluoro-3-indolyl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in the development of new materials and pharmaceuticals.
Biology: Fluorinated indole derivatives have been studied for their potential as inhibitors of various enzymes and receptors, including HIV-1 and CB2 cannabinoid receptors.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of antiviral and anticancer agents.
Industry: It can be used in the production of specialty chemicals and advanced materials due to its reactivity and stability.
作用机制
The mechanism of action of 2,2,2-Trifluoro-1-(4-fluoro-3-indolyl)ethanone is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules, potentially leading to inhibition or modulation of their activity .
相似化合物的比较
Similar Compounds
2,2,2-Trifluoro-1-(3,5-dichloro-4-fluorophenyl)ethanone: Used as a pesticide intermediate.
1-(4-methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone: Evaluated as an HIV-1 inhibitor.
Uniqueness
2,2,2-Trifluoro-1-(4-fluoro-3-indolyl)ethanone is unique due to its combination of trifluoromethyl and fluoroindole groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C10H5F4NO |
|---|---|
分子量 |
231.15 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H5F4NO/c11-6-2-1-3-7-8(6)5(4-15-7)9(16)10(12,13)14/h1-4,15H |
InChI 键 |
MAKXRDHUMVJFIS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12280898.png)
![(4-Ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-methylphenyl)sulfonyloxyacetate](/img/structure/B12280900.png)



![(1R,4R,8R)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethyl-2-bicyclo[2.2.2]octa-2,5-diene](/img/structure/B12280930.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12280938.png)

![(1S,4R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-5-carboxylic acid](/img/structure/B12280952.png)
![3-Azetidineacetic acid, alpha-amino-1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester](/img/structure/B12280957.png)
